Cas no 6335-15-5 (bis(2-Chlorophenyl)methanol)
bis(2-Chlorophenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- bis(2-chlorophenyl)methanol
- 2,2'-Dichlor-benzhydrol
- 2,2'-dichlorobenzhydrol
- 2,2'-dichloro-benzhydrol
- 2,2'-Dichlorphenylmethanol
- AC1L5JSQ
- AC1Q3PA5
- AC1Q76Q0
- AR-1I0092
- Bis-(2-chlor-phenyl)-methanol
- CTK2F4442
- Hydroxy-bis-(2-chlor-phenyl)-methan
- NSC25597
- SureCN230382
- BIS-(2-CHLORO-PHENYL)-METHANOL
- SY185774
- 6335-15-5
- YVZIETKZIJPLJM-UHFFFAOYSA-N
- CS-0260423
- AS-83942
- EN300-75154
- Z955125998
- MFCD00795287
- SCHEMBL230382
- AKOS011378477
- NSC-25597
- DTXSID60282360
- E85202
- bis(2-Chlorophenyl)methanol
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- Inchi: 1S/C13H10Cl2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H
- InChI Key: YVZIETKZIJPLJM-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(C1C=CC=CC=1Cl)O
Computed Properties
- Exact Mass: 252.011
- Monoisotopic Mass: 252.0108703g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
- LogP: 4.07510
bis(2-Chlorophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C613735-10mg |
bis(2-Chlorophenyl)methanol |
6335-15-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C613735-50mg |
bis(2-Chlorophenyl)methanol |
6335-15-5 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C613735-100mg |
bis(2-Chlorophenyl)methanol |
6335-15-5 | 100mg |
$ 250.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1245293-250mg |
bis(2-chlorophenyl)methanol |
6335-15-5 | 98% | 250mg |
$155 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245293-1g |
bis(2-chlorophenyl)methanol |
6335-15-5 | 98% | 1g |
$290 | 2024-06-06 | |
| Enamine | EN300-75154-0.05g |
bis(2-chlorophenyl)methanol |
6335-15-5 | 95.0% | 0.05g |
$135.0 | 2025-03-21 | |
| Enamine | EN300-75154-0.1g |
bis(2-chlorophenyl)methanol |
6335-15-5 | 95.0% | 0.1g |
$202.0 | 2025-03-21 | |
| Enamine | EN300-75154-0.25g |
bis(2-chlorophenyl)methanol |
6335-15-5 | 95.0% | 0.25g |
$289.0 | 2025-03-21 | |
| Enamine | EN300-75154-0.5g |
bis(2-chlorophenyl)methanol |
6335-15-5 | 95.0% | 0.5g |
$480.0 | 2025-03-21 | |
| Enamine | EN300-75154-1.0g |
bis(2-chlorophenyl)methanol |
6335-15-5 | 95.0% | 1.0g |
$614.0 | 2025-03-21 |
bis(2-Chlorophenyl)methanol Suppliers
bis(2-Chlorophenyl)methanol Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on bis(2-Chlorophenyl)methanol
Introduction to Bis(2-Chlorophenyl)methanol (CAS No. 6335-15-5)
Bis(2-Chlorophenyl)methanol, with the chemical formula C13H9Cl2O, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is characterized by its bis(2-chlorophenyl)methanol structure, which consists of two 2-chlorophenyl groups attached to a methanol moiety. Its unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
The CAS no. 6335-15-5 of Bis(2-Chlorophenyl)methanol provides a unique identifier for this substance, ensuring precise classification and communication within the scientific community. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
In recent years, Bis(2-Chlorophenyl)methanol has been explored for its pharmacological properties. Research has indicated that this compound exhibits interesting biological activities, making it a promising candidate for further investigation. Specifically, studies have focused on its potential role as an intermediate in the synthesis of kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases.
One of the most compelling aspects of Bis(2-Chlorophenyl)methanol is its versatility in chemical modifications. The presence of both chloro and hydroxyl functional groups allows for diverse synthetic pathways, enabling chemists to tailor the compound for specific applications. This flexibility has made it a favorite among researchers looking to develop new molecules with tailored biological activities.
The synthesis of Bis(2-Chlorophenyl)methanol typically involves the reaction of 2-chlorobenzaldehyde with formaldehyde in the presence of an acid catalyst. This reaction proceeds via a condensation mechanism, yielding the desired product with high efficiency. The purity and yield of this synthesis are critical factors that influence its utility in pharmaceutical applications.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the properties of Bis(2-Chlorophenyl)methanol. Molecular modeling studies have revealed insights into its binding interactions with biological targets, providing a foundation for rational drug design. These computational approaches are increasingly being integrated into experimental workflows, enhancing the efficiency of drug discovery programs.
The pharmaceutical industry has shown particular interest in Bis(2-Chlorophenyl)methanol due to its potential as a scaffold for drug development. Researchers are exploring its derivatives as inhibitors of enzymes involved in disease pathways. For instance, modifications to the methanol group have been investigated to improve solubility and bioavailability, while retaining or enhancing biological activity.
In addition to its pharmaceutical applications, Bis(2-Chlorophenyl)methanol has found utility in materials science. Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials. These applications highlight the broad range of potential uses for this versatile compound.
The safety and handling of Bis(2-Chlorophenyl)methanol are important considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulations, appropriate precautions should be taken to ensure safe handling. This includes using personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure.
Future research directions for Bis(2-Chlorophenyl)methanol include exploring its role in drug development through structure-activity relationship (SAR) studies. By systematically modifying its structure and evaluating the resulting biological activity, researchers can identify optimal candidates for further development. These efforts are likely to yield novel therapeutic agents with significant clinical impact.
The growing interest in Bis(2-Chlorophenyl)methanol underscores its importance as a building block in modern chemistry and pharmacology. As new synthetic methods and computational tools become available, the potential applications of this compound are expected to expand further. The scientific community remains optimistic about its contributions to advancing medical treatments and materials science.
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